Inhibidor del EGFR

Descripción general

Descripción

Epidermal growth factor receptor inhibitors are a class of compounds that target the epidermal growth factor receptor, a protein involved in the regulation of cell growth, survival, and differentiation. These inhibitors are primarily used in the treatment of various cancers, particularly non-small cell lung cancer, where mutations in the epidermal growth factor receptor are common. By inhibiting the activity of the epidermal growth factor receptor, these compounds can effectively slow down or stop the proliferation of cancer cells .

Aplicaciones Científicas De Investigación

Epidermal growth factor receptor inhibitors have a wide range of scientific research applications. In chemistry, they are used as tools to study the structure and function of the epidermal growth factor receptor and related signaling pathways. In biology, these inhibitors help elucidate the mechanisms of cell growth and differentiation. In medicine, they are crucial in the treatment of cancers with epidermal growth factor receptor mutations, providing targeted therapy that improves patient outcomes.

Mecanismo De Acción

The primary mechanism of action of epidermal growth factor receptor inhibitors involves the inhibition of the tyrosine kinase activity of the epidermal growth factor receptor. By binding to the adenosine triphosphate-binding site of the receptor, these inhibitors prevent the phosphorylation of tyrosine residues, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

EGFR inhibitors exert their primary mechanism through the inhibition of the tyrosine kinase activity inherent in EGFR . This action effectively hampers the progression of downstream signaling cascades crucially implicated in processes related to cell proliferation, survival, and the regulation of angiogenesis .

Cellular Effects

EGFR inhibitors have a profound impact on various types of cells and cellular processes. They influence cell function by blocking EGFR signaling pathways, which can prevent the growth of EGFR-expressing tumors and improve the patient’s condition . EGFR inhibitors can also lead to increased activation of immune cells in the tumor microenvironment .

Molecular Mechanism

The molecular mechanism of EGFR inhibitors involves blocking the extracellular ligand-binding domain or inhibiting the intracellular tyrosine kinase activity of EGFR . This prevents the activation of EGFR and blocks downstream signaling pathways, ultimately inhibiting the proliferation and metastasis of tumor cells .

Temporal Effects in Laboratory Settings

The effects of EGFR inhibitors can change over time in laboratory settings. For instance, the emergence of new EGFR mutations and the rapid development of additional drug resistance mechanisms pose substantial challenges to the effective treatment of non-small cell lung cancer .

Dosage Effects in Animal Models

The effects of EGFR inhibitors can vary with different dosages in animal models. For instance, a study showed that both daily and weekly dosing with EGFR inhibitors reduced tumor multiplicity in rodent breast cancer models .

Metabolic Pathways

EGFR inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

EGFR inhibitors are transported and distributed within cells and tissues. For instance, EGFR inhibitors can be localized on either the outer or the inner membrane of mitochondria .

Subcellular Localization

The subcellular localization of EGFR inhibitors can affect their activity or function. For instance, EGFR inhibitors can be found in various subcellular locations, including the plasma membrane, endosomes, the Golgi apparatus, the nucleus, and mitochondria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of epidermal growth factor receptor inhibitors involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of aromatic amines and halogenated compounds, followed by cyclization and functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of epidermal growth factor receptor inhibitors often involves large-scale chemical synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization techniques ensures that the final product meets the required standards for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: Epidermal growth factor receptor inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure and enhancing the biological activity of the inhibitors .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of epidermal growth factor receptor inhibitors include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions are typically the active pharmaceutical ingredients that exhibit potent inhibitory activity against the epidermal growth factor receptor. These products are further purified and formulated into dosage forms suitable for clinical use .

Comparación Con Compuestos Similares

Epidermal growth factor receptor inhibitors can be compared with other similar compounds, such as tyrosine kinase inhibitors targeting different receptors. For example, inhibitors targeting the vascular endothelial growth factor receptor or the platelet-derived growth factor receptor share similar mechanisms of action but differ in their specificity and therapeutic applications. The uniqueness of epidermal growth factor receptor inhibitors lies in their ability to selectively target the epidermal growth factor receptor, making them highly effective in treating cancers with specific epidermal growth factor receptor mutations .

List of Similar Compounds:- Gefitinib

- Erlotinib

- Afatinib

- Osimertinib

- Lapatinib

- Brigatinib

- Pyrotinib

- Vandetanib

These compounds, while similar in their overall function, exhibit differences in their chemical structures, binding affinities, and clinical applications .

Propiedades

IUPAC Name |

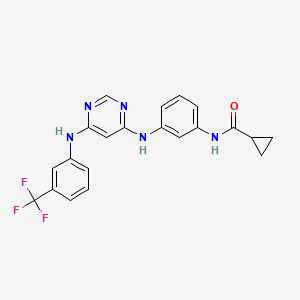

N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHYSYJDKVYCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429554 | |

| Record name | EGFR Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879127-07-8 | |

| Record name | EGFR Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)